molecular formula C7H3ClN2O2S B3028730 2-Chloro-7-nitrobenzo[d]thiazole CAS No. 2942-22-5

2-Chloro-7-nitrobenzo[d]thiazole

Cat. No.: B3028730
CAS No.: 2942-22-5
M. Wt: 214.63
InChI Key: QJZBFYGAHQZGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-nitrobenzo[d]thiazole is an organic compound with the molecular formula C7H3ClN2O2S. It is a derivative of benzo[d]thiazole, characterized by the presence of a chlorine atom at the second position and a nitro group at the seventh position on the benzothiazole ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-7-nitrobenzo[d]thiazole can be synthesized through several methods. One common method involves the nitration of 2-chlorobenzothiazole. The reaction typically uses a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound .

Another method involves the diazotization of 7-nitro-1,3-benzothiazol-2-amine followed by a Sandmeyer reaction to introduce the chlorine atom. This method uses tert-butyl nitrite and copper dichloride in N,N-dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-7-nitrobenzo[d]thiazole depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-nitrobenzo[d]thiazole
  • 2-Chloro-4-nitrobenzo[d]thiazole
  • 2-Chloro-5-nitrobenzo[d]thiazole

Uniqueness

2-Chloro-7-nitrobenzo[d]thiazole is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positioning can lead to different biological activities and chemical properties compared to its isomers .

Properties

IUPAC Name

2-chloro-7-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZBFYGAHQZGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663385
Record name 2-Chloro-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-22-5
Record name 2-Chloro-7-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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